6-Bromo-2-(methylsulfinyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(methylsulfinyl)quinoxaline is a heterocyclic compound that contains a quinoxaline core substituted with a bromine atom at the 6th position and a methylsulfinyl group at the 2nd position. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the bromination of 2-methylquinoxaline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent . The methylsulfinyl group can be introduced through oxidation of the corresponding methylthio derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods
Industrial production of 6-Bromo-2-(methylsulfinyl)quinoxaline may involve large-scale bromination and oxidation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and improve sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-(methylsulfinyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of 2-(methylsulfinyl)quinoxaline
Substitution: Formation of various substituted quinoxaline derivatives
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-(methylsulfinyl)quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of functional materials and agrochemicals
Wirkmechanismus
The mechanism of action of 6-Bromo-2-(methylsulfinyl)quinoxaline involves its interaction with specific molecular targets and pathways. The bromine and methylsulfinyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromoquinoxaline
- 2-(Methylsulfinyl)quinoxaline
- 6-Bromo-2-methylquinoxaline
Uniqueness
6-Bromo-2-(methylsulfinyl)quinoxaline is unique due to the presence of both bromine and methylsulfinyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H7BrN2OS |
---|---|
Molekulargewicht |
271.14 g/mol |
IUPAC-Name |
6-bromo-2-methylsulfinylquinoxaline |
InChI |
InChI=1S/C9H7BrN2OS/c1-14(13)9-5-11-8-4-6(10)2-3-7(8)12-9/h2-5H,1H3 |
InChI-Schlüssel |
IOQXTEJIQAKZDO-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=CN=C2C=C(C=CC2=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.